1-Isopropyl-4-methyl-1,2-cyclohexanediol
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Overview
Description
1-Isopropyl-4-methyl-1,2-cyclohexanediol is an organic compound with the molecular formula C10H20O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclohexane ring. This compound is also known by other names such as p-Menthane-1,2-diol and 1-Hydroxyisocarvomenthol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Isopropyl-4-methyl-1,2-cyclohexanediol can be synthesized through various methods. One common approach involves the hydroxylation of p-menthane derivatives. For instance, the hydroxylation of isocarvomenthol can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar hydroxylation reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-4-methyl-1,2-cyclohexanediol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halides or amines.
Scientific Research Applications
1-Isopropyl-4-methyl-1,2-cyclohexanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of fragrances and flavorings.
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-methyl-1,2-cyclohexanediol is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, its hydroxyl groups may form hydrogen bonds with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
1-Isopropyl-4-methyl-1,2-cyclohexanediol can be compared with other similar compounds, such as:
4-Hydroxymenthol: Similar structure but different hydroxyl group positions.
4-Hydroxyneomenthol: Another isomer with different hydroxyl group positions.
1,4-Cyclohexanediol: Lacks the isopropyl and methyl groups, making it less hydrophobic.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-1-propan-2-ylcyclohexane-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-7(2)10(12)5-4-8(3)6-9(10)11/h7-9,11-12H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJJEXXELQNXDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)(C(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336230 |
Source
|
Record name | 1-Isopropyl-4-methyl-1,2-cyclohexanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4053-64-9 |
Source
|
Record name | 1-Isopropyl-4-methyl-1,2-cyclohexanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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